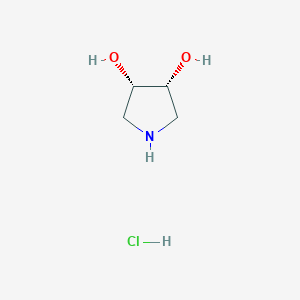

![molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9](/img/structure/B182085.png)

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Vue d'ensemble

Description

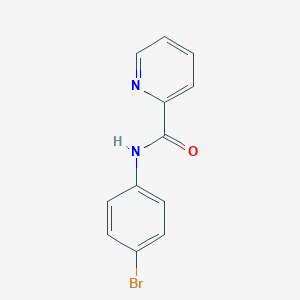

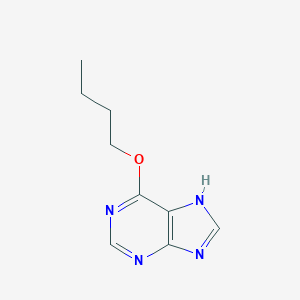

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6ClFN2 . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . An efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines has been reported, where novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .Molecular Structure Analysis

The molecular structure of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride consists of a fused nitrogen-bridged heterocyclic compound . The exact mass of the compound is 172.0203541 g/mol .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis

5-Fluoroimidazo[1,2-a]pyridine hydrochloride has a molecular weight of 172.59 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique

Synthesis and Inotropic Activity : A study by Yamanaka et al. (1991) focused on synthesizing a series of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones. One of these compounds, E-1020, was found to be a potent and selective inhibitor of phosphodiesterase III and a long-acting, orally active positive inotropic agent, suggesting its potential in treating congestive heart failure (Yamanaka et al., 1991).

Bioisosteric Replacement for GABA A Receptor Modulators : Humphries et al. (2006) described the synthesis and evaluation of 8-Fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor, highlighting its potential in neurological applications (Humphries et al., 2006).

Fluorescent Properties for Biomarkers and Sensors : Velázquez-Olvera et al. (2012) studied the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives, examining their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Improving Bioavailability in Drug Molecules : Zhang et al. (2016) found that incorporating 5-fluoroimidazo[4,5-b]pyridine into inhibitors targeting methionyl-tRNA synthetase of Trypanosoma brucei leads to central nervous system bioavailability and maintained or improved efficacy, demonstrating the role of fluorination in enhancing drug properties (Zhang et al., 2016).

Modification of Natural Biopolymers : A study by Levov et al. (2011) focused on the reactions of chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides, leading to the introduction of novel fragments into the biopolymer, which could have implications in materials science and drug delivery systems (Levov et al., 2011).

Orientations Futures

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621316 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

198896-14-9 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

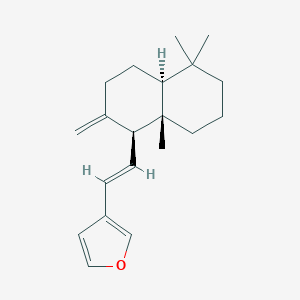

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)

![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)